Butyrophenone, 4'-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-p-tolyl)cyclohexylamino)-, hydrochloride, (E)-
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Overview
Description
Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-p-tolyl)cyclohexylamino)-, hydrochloride, (E)- is a complex organic compound with the molecular formula C23H26ClF4NO This compound is characterized by the presence of a butyrophenone core, substituted with fluorine and trifluoromethyl groups, making it a fluorinated derivative of butyrophenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-p-tolyl)cyclohexylamino)-, hydrochloride, (E)- typically involves multiple steps. The process begins with the preparation of the butyrophenone core, followed by the introduction of the fluorine and trifluoromethyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline production and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-p-tolyl)cyclohexylamino)-, hydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-p-tolyl)cyclohexylamino)-, hydrochloride, (E)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-p-tolyl)cyclohexylamino)-, hydrochloride, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and trifluoromethyl groups may enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved may vary depending on the application and target system.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated butyrophenones and trifluoromethyl-substituted derivatives. Examples include:
- 4’-fluoro-4-(4-(trifluoromethyl)phenyl)butyrophenone
- 4’-fluoro-4-(4-(trifluoromethyl)cyclohexylamino)butyrophenone
Uniqueness
Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-p-tolyl)cyclohexylamino)-, hydrochloride, (E)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
40504-42-5 |
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Molecular Formula |
C23H26ClF4NO |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)-4-oxobutyl]-[4-[4-(trifluoromethyl)phenyl]cyclohexyl]azanium;chloride |
InChI |
InChI=1S/C23H25F4NO.ClH/c24-20-11-5-18(6-12-20)22(29)2-1-15-28-21-13-7-17(8-14-21)16-3-9-19(10-4-16)23(25,26)27;/h3-6,9-12,17,21,28H,1-2,7-8,13-15H2;1H |
InChI Key |
ZDEIZGPXMCOMLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)C(F)(F)F)[NH2+]CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |
Origin of Product |
United States |
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